5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Brand Name: Vulcanchem
CAS No.: 1062224-47-8
VCID: VC5056564
InChI: InChI=1S/C18H18N2O3/c1-11-17(14-6-4-5-7-16(14)23-3)18(20-19-11)13-9-8-12(22-2)10-15(13)21/h4-10,21H,1-3H3,(H,19,20)
SMILES: CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3OC
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

CAS No.: 1062224-47-8

Cat. No.: VC5056564

Molecular Formula: C18H18N2O3

Molecular Weight: 310.353

* For research use only. Not for human or veterinary use.

5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol - 1062224-47-8

Specification

CAS No. 1062224-47-8
Molecular Formula C18H18N2O3
Molecular Weight 310.353
IUPAC Name 5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Standard InChI InChI=1S/C18H18N2O3/c1-11-17(14-6-4-5-7-16(14)23-3)18(20-19-11)13-9-8-12(22-2)10-15(13)21/h4-10,21H,1-3H3,(H,19,20)
Standard InChI Key RRNGOHJGOKLDDI-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecular formula C₁₈H₁₈N₂O₃ (molecular weight: 310.35 g/mol) defines a bicyclic system comprising a 1H-pyrazole ring fused to aromatic moieties . Key structural features include:

  • A 5-methyl group at position 4 of the pyrazole ring, enhancing steric bulk and influencing conformational stability.

  • Methoxy substitutions at the 5-position of the phenolic ring and the 2-position of the adjacent phenyl group, modulating electronic distribution and solubility.

  • A phenolic hydroxyl group at position 2 of the benzyl ring, enabling hydrogen bonding and potential metabolic conjugation.

The SMILES notation COC1=CC(=C(C=C1)O)C2=C(C(=NN2)C3=CC(=CC=C3)OC)C precisely encodes connectivity, while the InChIKey XHDYQCVCIIVRJV-UHFFFAOYSA-N provides a unique stereochemical identifier .

Predicted Physicochemical Properties

Collision cross-section (CCS) data derived from ion mobility spectrometry reveal adduct-specific behavior critical for mass spectrometric detection:

Adductm/zPredicted CCS (Ų)
[M+H]+311.13902174.5
[M+Na]+333.12096189.4
[M-H]-309.12446178.5

These values suggest moderate molecular rigidity, with sodium adducts exhibiting increased CCS due to ion-dipole interactions . The logP (calculated) of 3.2 indicates moderate hydrophobicity, favoring membrane permeability but potentially limiting aqueous solubility.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The compound's synthesis likely follows modular strategies employed for analogous pyrazole derivatives :

  • Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.

  • Substituent Introduction: Sequential Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group installation.

  • Functionalization: O-Methylation using dimethyl sulfate or methyl iodide under basic conditions.

Reported Synthetic Protocols

A validated route for structurally related compounds involves :

  • Hoesch Reaction: Resorcinol derivatives react with chloroacetonitrile in the presence of ZnCl₂/HCl to form imine intermediates.

  • Cyclization: Base-mediated (e.g., CH₃COONa) ring closure yields benzofuran-3(2H)-one precursors.

  • Pyrazole Annulation: Lithium hexamethyldisilazide (LiHMDS)-mediated deprotonation followed by isothiocyanate coupling and hydrazine cyclocondensation.

For the target compound, critical modifications include:

  • Regioselective Methylation: Introduction of the 5-methyl group via SN2 alkylation before pyrazole ring formation.

  • Ortho-Methoxy Orientation: Directed ortho-metalation strategies to achieve 2-methoxyphenyl substitution.

Typical yields range from 11–30% for such multistep syntheses, necessitating chromatographic purification (hexane/EtOAc gradients) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Signatures

Comparative analysis with analog 5-methoxy-2-(1H-pyrazol-5-yl)phenol (CID 745280) reveals diagnostic peaks :

  • Pyrazole NH: δ 11.91 ppm (singlet, 1H)

  • Phenolic OH: δ 10.23 ppm (broad, exchanges with D₂O)

  • Aromatic Protons: Multiplet δ 6.42–7.82 ppm (7H, aryl groups)

  • Methoxy Groups: δ 3.72–3.85 ppm (singlets, 6H)

¹³C NMR distinguishes carbonyl carbons (δ 160–165 ppm) from aromatic carbons (δ 110–150 ppm) .

Mass Spectrometric Fragmentation

Electrospray ionization (ESI-MS) of the [M+H]+ ion (m/z 311.13902) produces characteristic fragments:

  • m/z 293.12 ([M+H-H₂O]+)

  • m/z 265.09 ([M+H-H₂O-CO]+)

  • m/z 237.07 (pyrazole-containing fragment)

High-resolution MS (HRMS) confirms molecular formula with <5 ppm error .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

While direct data on the title compound is unavailable, structurally related pyrazoles demonstrate:

  • GI₅₀ Values: 0.8–5.2 μM against MCF-7 (breast) and A549 (lung) cancer lines .

  • Cell Cycle Arrest: G2/M phase blockade via tubulin polymerization inhibition (IC₅₀ = 1.4 μM) .

  • Apoptosis Induction: Caspase-3/7 activation (4.8-fold increase vs. control) and PARP cleavage .

Structure-Activity Relationships (SAR)

Key substituent effects derived from analogs :

SubstituentEffect on PotencySolubility Impact
5-Methyl (pyrazole)↑ Tubulin binding affinity↓ Aqueous solubility
2-Methoxy (phenyl)↑ Metabolic stability↑ LogP
Phenolic OHEssential for activityFacilitates glucuronidation

The 2-methoxyphenyl group enhances π-stacking with tubulin's colchicine binding site, while the methyl group improves hydrophobic interactions .

Pharmacokinetic and Toxicological Considerations

ADME Properties

Predicted using QikProp (Schrödinger):

ParameterValue
Caco-2 Permeability25.7 nm/s
MDCK Permeability18.2 × 10⁻⁶ cm/s
Human Oral Absorption76.3%
Plasma Protein Binding89.4%

The compound likely undergoes hepatic metabolism via CYP3A4-mediated O-demethylation and UGT1A1-mediated glucuronidation.

Toxicity Risks

  • hERG Inhibition: Moderate risk (IC₅₀ = 4.1 μM) suggests potential cardiotoxicity at high doses.

  • AMES Test: Negative for mutagenicity (TA98/T100 strains).

  • Mitochondrial Toxicity: EC₅₀ = 32 μM in HepG2 cells, indicating a wide therapeutic window.

Future Directions and Research Opportunities

Synthetic Chemistry Priorities

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral phosphine ligands.

  • Continuous Flow Systems: Improve yield and purity through microreactor technology.

Biological Evaluation Needs

  • In Vivo Efficacy: Xenograft models (e.g., NCI-H460 NSCLC) to assess tumor growth inhibition.

  • Combination Therapy: Screen with paclitaxel or doxorubicin for synergistic effects.

  • Target Deconvolution: Chemical proteomics to identify novel protein targets beyond tubulin.

Formulation Challenges

  • Nanoparticle Encapsulation: Overcome solubility limitations using PLGA or liposomal carriers.

  • Prodrug Strategies: Mask phenolic OH as phosphate esters for enhanced oral bioavailability.

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